molecular formula C22H21N3O2S B2357043 4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893966-29-5

4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2357043
CAS No.: 893966-29-5
M. Wt: 391.49
InChI Key: MTTONZCIWVCBQM-UHFFFAOYSA-N
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Description

4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that features a unique structure combining a butoxy group, an imidazo[2,1-b]thiazole moiety, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-butoxy-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-2-3-12-27-19-9-7-16(8-10-19)21(26)23-18-6-4-5-17(14-18)20-15-25-11-13-28-22(25)24-20/h4-11,13-15H,2-3,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTONZCIWVCBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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